(R)-2-hydroxy-3-methylbutanoic acid
Description
Significance of Chiral Hydroxy Acids in Advanced Organic Synthesis and Natural Product Chemistry
Chiral hydroxy acids are fundamental building blocks in the world of organic chemistry. nih.gov Their bifunctional nature, possessing both a hydroxyl and a carboxylic acid group, makes them exceptionally versatile starting materials for the synthesis of complex molecules. nih.gov In the realm of natural product chemistry, these compounds are often integral substructures of biologically active molecules, including antibiotics and other pharmaceuticals. nih.govpharmabiz.com The presence of a defined stereocenter in chiral hydroxy acids allows for the construction of specific three-dimensional molecular architectures, a critical aspect in the development of new therapeutic agents. pharmabiz.commdpi.com The ability to selectively modify either the hydroxyl or the carboxylic acid group provides synthetic chemists with a powerful tool to create a diverse array of intricate and valuable compounds. nih.gov
Stereochemical Importance of the (R)-Configuration in Biological Systems and Synthetic Applications
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is paramount in biological systems. solubilityofthings.comlibretexts.org Enzymes and receptors, themselves chiral entities, often exhibit a high degree of stereoselectivity, meaning they will interact with only one of a pair of enantiomers (mirror-image isomers). libretexts.orgalgoreducation.com The (R) and (S) nomenclature is used to describe the absolute configuration of a chiral center. numberanalytics.com The specific (R)-configuration of a molecule like 2-hydroxy-3-methylbutanoic acid can dictate its biological activity, with one enantiomer potentially being therapeutic while the other is inactive or even harmful. libretexts.orgnumberanalytics.com This principle is a cornerstone of modern drug design and development. pharmabiz.com In synthetic applications, the use of enantiomerically pure starting materials, such as (R)-2-hydroxy-3-methylbutanoic acid, is crucial for the efficient and stereocontrolled synthesis of target molecules, avoiding the need for costly and often difficult separation of enantiomers later in the synthetic sequence. sigmaaldrich.com
Overview of Research Trajectories for this compound
Research involving this compound is expanding across several key areas. A significant focus lies in its application as a chiral building block for the synthesis of complex organic molecules and natural products. nih.gov Its enantiomer, (S)-2-hydroxy-3-methylbutyric acid, is noted for its use as a chiral building block in peptide synthesis. nih.gov Furthermore, there is growing interest in understanding the biochemical and physiological roles of this compound. 2-Hydroxy-3-methylbutyric acid, in its racemic form, is a known human metabolite and has been identified in individuals with various metabolic disorders. hmdb.caselleckchem.com Investigations into its metabolic origins, particularly from the breakdown of amino acids like valine, leucine (B10760876), and isoleucine, are ongoing. hmdb.ca
Chemical and Physical Properties
| Property | Value |
| CAS Number | 4026-18-0 (for the racemic mixture) nist.gov |
| Molecular Formula | C5H10O3 nist.gov |
| Molecular Weight | 118.13 g/mol nih.gov |
| IUPAC Name | (2R)-2-hydroxy-3-methylbutanoic acid |
| Melting Point | 86-87 °C (for the racemic mixture) sigmaaldrich.com |
| Solubility | Soluble in DMSO selleckchem.comglpbio.com |
Spectroscopic Data
| Technique | Data |
| Proton NMR (¹H NMR) | Conforms to the structure thermofisher.com |
| Infrared (IR) Spectroscopy | Data available through various chemical suppliers. |
| Mass Spectrometry | Data available through various chemical suppliers. |
Synthesis and Manufacturing
The production of enantiomerically pure this compound can be achieved through both biosynthetic and chemical synthesis routes.
Biosynthetic Pathways
2-Hydroxy-3-methylbutyric acid is a natural product found in various microorganisms, including Streptomyces cavourensis and Streptomyces bacillaris. nih.gov It is also a metabolite produced by Saccharomyces cerevisiae. nih.gov The biosynthesis often involves the metabolism of the amino acid valine. hmdb.ca
Chemical Synthesis
Chemical synthesis of this compound often involves asymmetric synthesis techniques to ensure the desired stereochemistry. One common approach is the enantioselective reduction of the corresponding α-keto acid, 2-oxo-3-methylbutanoic acid. Chiral catalysts or reagents are employed to direct the reaction to produce the (R)-enantiomer preferentially. For instance, chiral resolution of the racemic mixture using techniques like capillary electrophoresis with a chiral selector has been studied. sigmaaldrich.com
Applications in Research
Chiral Building Block in Organic Synthesis
This compound serves as a valuable chiral synthon in organic synthesis. sigmaaldrich.com Its defined stereochemistry is transferred to more complex molecules, making it a key starting material for the asymmetric synthesis of various compounds, including pharmaceuticals and natural products. mdpi.com The presence of two functional groups allows for a wide range of chemical transformations.
Role in the Biosynthesis of Natural Products
As a naturally occurring metabolite, 2-hydroxy-3-methylbutyric acid plays a role in the biosynthesis of various natural products within microorganisms. nih.gov Understanding these pathways can provide insights into the natural production of complex and biologically active molecules.
Biochemical and Physiological Roles
2-Hydroxy-3-methylbutyric acid is a known human metabolite. nih.gov It is a derivative of the amino acid valine, where the amino group is replaced by a hydroxyl group. nih.gov Elevated levels of this compound have been observed in the urine of individuals with certain metabolic disorders, such as phenylketonuria, maple syrup urine disease, and various acidemias. hmdb.caselleckchem.com It is believed to originate primarily from ketogenesis and the metabolism of branched-chain amino acids. hmdb.ca
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-hydroxy-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-3(2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEWQZIDQIYUNV-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17407-56-6 | |
| Record name | (-)-2-Hydroxy-3-methylbutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17407-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxyisovaleric acid, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017407566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-HYDROXYISOVALERIC ACID, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IDC1ORH8V7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Stereoselective Synthesis and Enantiomeric Purity of R 2 Hydroxy 3 Methylbutanoic Acid
Advanced Methodologies for Asymmetric Synthesis of (R)-2-Hydroxy-3-methylbutanoic Acid
The pursuit of enantiomerically pure this compound has led to the exploration of various asymmetric synthesis strategies. These methods are designed to control the formation of the chiral center at the C2 position, yielding the desired (R)-enantiomer with high selectivity.
Organocatalyzed Direct Asymmetric α-Hydroxymethylation Approaches
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules to catalyze chemical transformations. beilstein-journals.org The direct asymmetric α-hydroxymethylation of a suitable precursor, such as an aldehyde or its derivative, presents a conceptually elegant and atom-economical route to this compound. While specific literature on the organocatalyzed α-hydroxymethylation to yield this exact molecule is nascent, the principles can be extrapolated from similar well-established reactions.
A plausible approach involves the reaction of isobutyraldehyde (B47883) with a formaldehyde (B43269) equivalent, catalyzed by a chiral organocatalyst. Proline and its derivatives are prominent catalysts for such aldol-type reactions. youtube.com The mechanism typically involves the formation of a chiral enamine intermediate from the reaction of the aldehyde substrate with the catalyst. This enamine then attacks the formaldehyde equivalent, with the chiral environment provided by the catalyst directing the approach of the electrophile to favor the formation of the (R)-configured product. The choice of catalyst, solvent, and reaction conditions is critical in achieving high enantioselectivity.
Table 1: Key Considerations in Organocatalyzed α-Hydroxymethylation
| Parameter | Influence on the Reaction |
| Catalyst Structure | The steric and electronic properties of the organocatalyst are paramount in dictating the stereochemical outcome. |
| Solvent | The polarity and proticity of the solvent can affect catalyst solubility, reaction rates, and enantioselectivity. |
| Temperature | Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states. |
| Additives | The presence of co-catalysts or additives can influence the reaction pathway and improve yields and selectivity. |
Enzymatic Resolution and Biocatalytic Pathways for Enantiopure this compound
Biocatalysis offers a highly selective and environmentally benign alternative for the synthesis of enantiopure compounds. polimi.it Enzymes, particularly lipases, are widely employed for the kinetic resolution of racemic mixtures of α-hydroxy acids. nih.govnih.gov
In a typical enzymatic kinetic resolution of racemic 2-hydroxy-3-methylbutanoic acid, a lipase (B570770) is used to selectively acylate one of the enantiomers. For instance, using an acyl donor in the presence of a lipase such as Candida antarctica lipase B (CAL-B), the (R)-enantiomer might be preferentially esterified, leaving the unreacted (S)-enantiomer in high enantiomeric excess. Conversely, the hydrolysis of a racemic ester of 2-hydroxy-3-methylbutanoic acid can also be employed, where the enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the resulting acid and the unreacted ester. The success of this method hinges on the high enantioselectivity of the chosen enzyme. nih.govnih.gov
Biocatalytic pathways can also be engineered for the direct synthesis of the desired enantiomer. For example, a stereoselective biocatalytic synthesis of (S)-2-hydroxy-2-methylbutyric acid has been achieved using "thio-disguised" precursors and oxynitrilase catalysis, demonstrating the potential for creating specific enantiomers through enzymatic reactions. nih.gov
Table 2: Common Lipases in the Resolution of Hydroxy Acids
| Enzyme | Source | Common Application |
| Candida antarctica Lipase B (CAL-B) | Candida antarctica | Widely used for esterification and transesterification reactions with high enantioselectivity. nih.gov |
| Pseudomonas cepacia Lipase (PCL) | Pseudomonas cepacia | Effective in the hydrolysis and esterification of various chiral alcohols and acids. nih.gov |
| Candida rugosa Lipase (CRL) | Candida rugosa | Shows selectivity in the resolution of racemic acids. nih.gov |
Chiral Auxiliaries and Substrate-Controlled Stereoselective Syntheses
The use of chiral auxiliaries is a classical and reliable strategy for achieving high stereoselectivity in organic synthesis. numberanalytics.comnumberanalytics.com A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.
For the synthesis of this compound, a prochiral precursor can be attached to a chiral auxiliary. For example, an enolate derived from an ester of isovaleric acid, where the alcohol portion is a chiral auxiliary, can be subjected to an electrophilic hydroxylation reaction. The steric bulk and conformational rigidity of the chiral auxiliary will direct the approach of the hydroxylating agent, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary will then afford the desired this compound.
Commonly used chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine derivatives. The choice of the auxiliary and the reaction conditions are critical for achieving high diastereoselectivity.
Table 3: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Type of Reaction | Key Feature |
| Evans' Oxazolidinones | Aldol, alkylation, acylation | Forms a rigid five-membered ring that effectively shields one face of the enolate. |
| Pseudoephedrine Amides | Alkylation | The hydroxyl group can chelate to metal ions, creating a well-defined transition state. |
| Camphorsultams | Diels-Alder, conjugate addition | The rigid bicyclic structure provides excellent stereocontrol. |
Strategies for Maintaining Stereochemical Integrity During Synthesis and Derivatization
Once the desired (R)-enantiomer of 2-hydroxy-3-methylbutanoic acid is synthesized, it is crucial to maintain its stereochemical integrity throughout subsequent purification and derivatization steps. Racemization, the process by which an enantiomerically pure compound converts into a racemic mixture, can occur under certain conditions, diminishing the enantiomeric excess of the product.
For α-hydroxy acids, racemization can be promoted by both acidic and basic conditions, as well as elevated temperatures. The α-proton is susceptible to deprotonation, leading to the formation of a planar enolate intermediate, which can then be protonated from either face, resulting in a loss of stereochemical information.
To mitigate racemization, it is advisable to:
Utilize mild reaction conditions: Avoid strong acids or bases and high temperatures whenever possible.
Minimize reaction times: Prolonged exposure to potentially racemizing conditions should be avoided.
Careful selection of protecting groups: If derivatization is necessary, the choice of protecting groups for the hydroxyl and carboxyl functionalities should be made with consideration for their introduction and removal conditions to avoid racemization. nih.gov
Use of non-nucleophilic bases: In reactions requiring a base, sterically hindered, non-nucleophilic bases can minimize side reactions and potential racemization.
Analytical Techniques for Enantiomeric Purity Assessment of this compound
The accurate determination of the enantiomeric purity, typically expressed as enantiomeric excess (ee), is essential to validate the success of a stereoselective synthesis. Chiral chromatography is the most widely used and reliable technique for this purpose.
Chiral Chromatography (GC, HPLC) Methodologies for Enantiomer Separation
Chiral chromatography relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). This differential interaction leads to different retention times for the two enantiomers, allowing for their separation and quantification.
Chiral Gas Chromatography (GC): For volatile compounds like 2-hydroxy-3-methylbutanoic acid, chiral GC is a powerful analytical tool. gcms.czlibretexts.org The compound is often derivatized to increase its volatility and improve its chromatographic behavior. A common derivatization strategy involves the esterification of the carboxylic acid and acylation of the hydroxyl group. The separation of the enantiomers is then achieved on a capillary column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative. sigmaaldrich.com An efficient method has been described for the simultaneous enantiomeric separation of various 2-hydroxy acids by converting them into diastereomeric O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters, which can then be separated on achiral GC columns. sigmaaldrich.com
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another versatile technique for enantiomeric separation and can be used for both analytical and preparative purposes. nih.govnih.gov The choice of the chiral stationary phase is critical for achieving good separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds. The mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation of the enantiomers.
Table 4: Comparison of Chiral GC and HPLC for Enantiomeric Purity Assessment
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Analyte Volatility | Requires volatile or derivatized analytes. | Suitable for a wide range of analyte polarities and volatilities. |
| Stationary Phase | Typically cyclodextrin-based chiral stationary phases. | Wide variety of chiral stationary phases available (e.g., polysaccharide-based, Pirkle-type). |
| Derivatization | Often necessary to improve volatility and separation. | May be used to improve detection or resolution, but not always required. |
| Resolution | Can provide very high resolution for suitable analytes. | Generally offers high resolution and is applicable to a broader range of compounds. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the absolute configuration of chiral molecules like this compound. Since enantiomers exhibit identical NMR spectra in an achiral environment, the use of chiral auxiliary agents is necessary to induce diastereomeric differentiation. stackexchange.com
One of the most powerful approaches is the Mosher's method , which involves the esterification of the alcohol of unknown configuration with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. stackexchange.comumn.edunih.gov This process creates a pair of diastereomeric esters. stackexchange.com The differing spatial arrangement of the phenyl group in the resulting diastereomers leads to distinct chemical shifts for the protons near the chiral center in the ¹H NMR spectra. stackexchange.comyoutube.com By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the original alcohol can be reliably determined. nih.govresearchgate.net The analysis is often performed on the crude esters, and techniques like COSY and HSQC can aid in the assignment of proton signals. stackexchange.com
Another strategy involves the use of chiral solvating agents (CSAs) . These agents form transient diastereomeric complexes with the enantiomers of the analyte, leading to the separation of their signals in the NMR spectrum. nih.gov For instance, (S)-aziridinyl diphenylmethanol (B121723) has been shown to be an effective CSA for the chiral discrimination of α-substituted carboxylic acids, including 2-hydroxy-3-methylbutyric acid. nih.gov This method is operationally simple and allows for efficient peak separation in the ¹H NMR spectrum. nih.gov
Similarly, chiral derivatizing agents other than Mosher's acid can be employed. nih.gov For example, diacetyl-L-tartaric anhydride (B1165640) (DATAN) can be used to derivatize the hydroxyl group of hydroxy acids, forming diastereomers that can be resolved by NMR without the need for chromatographic separation. nih.gov
The table below summarizes typical ¹H NMR data for 2-hydroxy-3-methylbutanoic acid.
| Proton | Chemical Shift (ppm) in CDCl₃ |
| H-2 | 4.15 |
| H-3 | 2.15 |
| CH₃ (on C3) | 1.05 (d) |
| CH₃ (on C3) | 0.90 (d) |
| OH | Variable |
| COOH | Variable |
| Note: The exact chemical shifts can vary depending on the solvent and concentration. The data presented is a general representation. |
Optical Rotation and Circular Dichroism for Chiral Characterization
Optical rotation and circular dichroism (CD) are chiroptical techniques that provide valuable information about the stereochemistry of chiral molecules.
Optical rotation measures the rotation of the plane of plane-polarized light by a chiral substance. The specific rotation, [α], is a characteristic physical property of a chiral compound. For the methyl ester of (2S, 3S)-3-hydroxy-2-methylbutanoic acid, a specific rotation of [α]D²⁰ +36.80° (c 5, methanol) has been reported. oup.com The enantiomer, (2R, 3R)-3-hydroxy-2-methylbutanoic acid, would exhibit an equal but opposite rotation.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.orgyoutube.com This technique is particularly useful for studying the conformation of biomolecules and can be used to distinguish between enantiomers of α-hydroxy acids. libretexts.orgresearchgate.net The CD spectra of enantiomers are mirror images of each other. researchgate.net For aliphatic hydroxy monocarboxylic acids like 2-hydroxy-3-methylbutanoic acid, the CD spectra in aqueous solution typically show a dominant band around 210-220 nm. researchgate.net The sign and magnitude of this band are characteristic of the absolute configuration at the chiral center.
The following table provides representative chiroptical data for stereoisomers of methyl 3-hydroxy-2-methylbutyrate.
| Compound | Configuration | Specific Rotation [α]D²⁰ (c 5, methanol) |
| (+)-threo-I | (2S, 3S) | +36.80° |
| (+)-erythro-I | (2S, 3R) | +14.32° |
| Data from the study of methyl 3-hydroxy-2-methylbutyrate. oup.com |
Comparative Analysis of Synthetic Routes for Different Enantiomers and Diastereomers
The synthesis of specific stereoisomers of 2-hydroxy-3-methylbutanoic acid requires stereoselective methods that control the formation of the desired enantiomer or diastereomer.
Differentiation from (S)-2-Hydroxy-3-methylbutanoic Acid
(R)- and (S)-2-hydroxy-3-methylbutanoic acid are enantiomers, meaning they are non-superimposable mirror images. nih.gov They share the same chemical formula (C₅H₁₀O₃) and molecular weight (118.13 g/mol ). hmdb.canist.govnih.gov Their physical and chemical properties are identical, except for their interaction with other chiral entities and their chiroptical properties.
The synthesis of the (S)-enantiomer often starts from the naturally occurring amino acid L-valine, which possesses the required (S)-configuration at the α-carbon. researchgate.net In contrast, the synthesis of this compound would typically start from D-valine or employ asymmetric synthesis strategies.
The key distinction between these enantiomers lies in their three-dimensional structure. In this compound, the hydroxyl group at the C2 position is oriented in the R configuration. stenutz.eu Conversely, in the (S)-enantiomer, this hydroxyl group has the S configuration. nih.govnp-mrd.org This difference in stereochemistry is critical for their biological activity and recognition by enzymes.
Distinction from (2S,3S)-3-Hydroxy-2-methylbutanoic Acid and Other Stereoisomers
This compound has one chiral center at the C2 position. In contrast, 3-hydroxy-2-methylbutanoic acid possesses two chiral centers, at C2 and C3, leading to the possibility of four stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). oup.comdoubtnut.com
The structural difference between this compound and these diastereomers is the position of the hydroxyl group. In the former, the hydroxyl group is at C2, while in the latter, it is at C3. This seemingly small change results in significant differences in their chemical and physical properties, including their NMR spectra and chromatographic behavior.
For example, the IUPAC name for this compound clearly indicates the hydroxyl group at the second carbon. stenutz.eu The IUPAC name for (2S,3S)-3-hydroxy-2-methylbutanoic acid specifies the hydroxyl group at the third carbon and the S configuration at both chiral centers. nih.gov
The synthesis of these different stereoisomers requires distinct synthetic strategies. For instance, the synthesis of (2R,3S)- and (2S,3R)-isomers of 3-hydroxy-2-methylbutanoic acid can be achieved with high efficiency using chiral auxiliaries like oxazolidinones.
The following table summarizes the key structural differences between this compound and its related stereoisomers.
| Compound Name | Molecular Formula | Chiral Centers | Position of Hydroxyl Group | Stereochemistry |
| This compound | C₅H₁₀O₃ | C2 | 2 | (R) |
| (S)-2-hydroxy-3-methylbutanoic acid | C₅H₁₀O₃ | C2 | 2 | (S) |
| (2S,3S)-3-hydroxy-2-methylbutanoic acid | C₅H₁₀O₃ | C2, C3 | 3 | (2S, 3S) |
| (2R,3R)-3-hydroxy-2-methylbutanoic acid | C₅H₁₀O₃ | C2, C3 | 3 | (2R, 3R) |
| (2S,3R)-3-hydroxy-2-methylbutanoic acid | C₅H₁₀O₃ | C2, C3 | 3 | (2S, 3R) |
| (2R,3S)-3-hydroxy-2-methylbutanoic acid | C₅H₁₀O₃ | C2, C3 | 3 | (2R, 3S) |
Biosynthesis and Metabolic Pathways Involving R 2 Hydroxy 3 Methylbutanoic Acid
Natural Occurrence and Biogenetic Origins of (R)-2-Hydroxy-3-methylbutanoic Acid
The presence of this compound has been identified across different domains of life, from microorganisms to humans, highlighting its role as a metabolite.
Microbial Production and Biotransformation Pathways
This compound is a known microbial metabolite, with its production reported in various bacterial and yeast species. For instance, species of the genus Streptomyces, such as Streptomyces cavourensis and Streptomyces bacillaris, have been documented to produce 2-hydroxy-3-methylbutyric acid. nih.gov The yeast Saccharomyces cerevisiae is also known to produce this compound. nih.govymdb.ca
The primary biotransformation pathway for the synthesis of this compound in microorganisms is through the catabolism of the branched-chain amino acid L-valine. A key intermediate in this pathway is α-ketoisovalerate. oup.com This α-keto acid is enzymatically reduced to form 2-hydroxy-3-methylbutanoic acid. The stereospecificity of this reduction, yielding the (R)-enantiomer, is dependent on the specific dehydrogenase enzymes present in the microorganism.
Occurrence in Plants and Other Organisms
While direct evidence for the widespread occurrence of free this compound in plants is limited, derivatives of the acid have been identified. For example, ethyl 2-hydroxy-3-methylbutanoate (B1261901), an ester of the acid, has been reported in the plant kingdom. nist.gov The biosynthesis in plants and microorganisms, such as Saccharomyces cerevisiae, is believed to follow a series of enzymatic reactions starting from pyruvic acid, involving key enzymes like acetolactate synthase, acetohydroxy acid isomeroreductase, and dihydroxyacid dehydratase to form α-ketoisovalerate, the precursor to 2-hydroxy-3-methylbutanoic acid. wikipedia.org
Presence in Human Metabolome and Associated Processes
This compound is a recognized component of the human metabolome. nih.govhmdb.canih.gov It is an endogenous metabolite found in various biofluids, including urine, blood, and cerebrospinal fluid, and has also been identified in the human placenta. hmdb.ca Its origins in the human body are primarily linked to ketogenesis and the metabolism of branched-chain amino acids, particularly valine, but also leucine (B10760876) and isoleucine. hmdb.ca
Elevated levels of 2-hydroxy-3-methylbutanoic acid in urine are associated with a number of inherited metabolic disorders. These include maple syrup urine disease (MSUD), phenylketonuria, methylmalonic acidemia, and propionic acidemia, among others. hmdb.cahmdb.camedchemexpress.com Its presence is also noted in cases of lactic acidosis and ketoacidosis. hmdb.ca
Enzymatic Transformations and Bioreactions of this compound
The biochemical reactions involving this compound are central to its role in cellular metabolism, primarily connecting it to the pathways of essential amino acids.
Role as an α-Hydroxy Analogue and Precursor in Metabolic Pathways
This compound is structurally an α-hydroxy analogue of the amino acid D-valine, where the α-amino group is substituted by a hydroxyl group. nih.govnih.govmedchemexpress.com This structural similarity allows it to act as a precursor in certain metabolic contexts. For instance, it can be converted into valine within the body, thereby participating in protein synthesis and contributing to nitrogen balance. medchemexpress.com This conversion underscores its potential role in metabolic pathways where it can be utilized as a substitute for its corresponding amino acid.
Involvement in Branched-Chain Amino Acid Catabolism
The metabolism of this compound is intrinsically linked to the catabolic pathways of branched-chain amino acids (BCAAs). The breakdown of valine, an essential amino acid, proceeds through transamination to form its corresponding α-keto acid, α-ketoisovalerate. oup.com This intermediate can then be reversibly reduced by dehydrogenase enzymes to yield this compound.
This reaction is a key step in an alternative route of BCAA catabolism. While the primary fate of α-ketoisovalerate is oxidative decarboxylation, its reduction to the α-hydroxy acid provides a mechanism for metabolic regulation and inter-organ transport of carbon skeletons derived from BCAA breakdown. nih.gov
Enzyme Specificity and Activity Towards this compound and its Derivatives
This compound is a metabolite originating from the catabolism of branched-chain amino acids, particularly valine and isoleucine. hmdb.canih.gov Its formation and degradation are governed by the specificity of several enzymes involved in amino acid and keto acid metabolism.
The metabolic pathway of isoleucine involves the enzyme beta-ketothiolase. A deficiency in this enzyme leads to the accumulation of various metabolites, including abnormally high amounts of 2-methyl-3-hydroxybutyric acid in the urine, indicating a block in the catabolic pathway. healthmatters.io
Furthermore, elevated levels of 2-hydroxy-3-methylbutanoic acid are a hallmark of Maple Syrup Urine Disease (MSUD). This genetic disorder is caused by a deficiency in the branched-chain alpha-keto acid dehydrogenase complex (BCKDH), which is responsible for the decarboxylation of the alpha-keto acids derived from leucine, isoleucine, and valine. The accumulation of these alpha-keto acids can lead to their alternative reduction to the corresponding alpha-hydroxy acids, such as this compound, by enzymes like lactate (B86563) dehydrogenase or other non-specific reductases. hmdb.ca
A derivative of this compound, R-2-Hydroxy-3-methylbutanoic acid 3-Methylbutanoyl, is classified as a fatty acid ester, suggesting the involvement of esterases in its metabolism. nih.gov
Sulfotransferase and UDP-Glucuronosyltransferase Reactions
Sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs) are key phase II detoxification enzymes that increase the water solubility of various endogenous and exogenous compounds, facilitating their excretion. nih.gov
UGTs catalyze the transfer of glucuronic acid from the high-energy cofactor UDP-glucuronic acid to a substrate containing a suitable acceptor functional group, such as a hydroxyl group. nih.govnih.gov Given that this compound possesses a hydroxyl group, it is a potential substrate for glucuronidation by UGT enzymes, which are abundant in the liver and other tissues. nih.govnih.gov This reaction would result in the formation of a more polar glucuronide conjugate.
Metabolic Roles and Significance of this compound in Biological Systems
Participation in Nitrogen Balance and Protein Synthesis
As a product of branched-chain amino acid metabolism, this compound is indirectly linked to nitrogen balance and protein synthesis. hmdb.ca The metabolism of amino acids is central to the body's nitrogen economy. nih.gov While direct evidence for the role of this compound in regulating protein synthesis is limited, related compounds such as beta-hydroxy-methylbutyrate (HMB), a derivative of leucine, have been shown to stimulate muscle protein synthesis. nih.gov Given that this compound is derived from valine and isoleucine, it may have a role in the signaling pathways that regulate protein turnover, although this requires further investigation.
Potential as a Biomarker for Specific Physiological Conditions
This compound has emerged as a significant biomarker for various physiological and pathological states. Research has identified it as a candidate biomarker for habitual alcohol intake. nih.govresearchgate.net Studies have shown a dose-response association between the levels of 2-hydroxy-3-methylbutyric acid and self-reported alcohol consumption. nih.gov Furthermore, elevated levels of this metabolite have been associated with an increased risk of hepatocellular carcinoma and pancreatic cancer. nih.govresearchgate.net
In addition to its association with alcohol consumption, this compound is a well-established biomarker for a range of inborn errors of metabolism. Its presence in elevated amounts in urine is indicative of several metabolic disorders. hmdb.ca
| Physiological/Pathological Condition | Associated Finding with this compound | Reference |
|---|---|---|
| Habitual Alcohol Intake | Candidate biomarker with a dose-response association. | nih.govresearchgate.net |
| Hepatocellular Carcinoma (HCC) | A 1-SD (log2) increase in levels was associated with an OR of 2.54 for HCC risk. | nih.gov |
| Pancreatic Cancer | A 1-SD (log2) increase in levels was associated with an OR of 1.43 for pancreatic cancer risk. | nih.gov |
| Liver Disease Mortality | A 1-SD (log2) increase in levels was associated with an OR of 2.16 for liver disease mortality. | nih.gov |
| Maple Syrup Urine Disease (MSUD) | Elevated levels in urine. | hmdb.ca |
| Beta-ketothiolase deficiency | Abnormally high amounts excreted in urine. | healthmatters.io |
| Other Metabolic Disorders | Elevated levels are found in phenylketonuria, methylmalonic acidemia, propionic acidemia, isovaleric acidemia, and others. | hmdb.ca |
Interactions with Cellular Pathways and Signaling Mechanisms
Recent research has begun to elucidate the direct interactions of this compound with cellular signaling pathways. One significant finding is its role in intestinal health. A study demonstrated that 2-hydroxy-3-methylbutyric acid derived from the probiotic Lactobacillus paracasei promotes the proliferation of intestinal epithelial cells. frontiersin.org This effect is mediated through the upregulation of the MYC signaling pathway. The study identified that 2-hydroxy-3-methylbutyric acid facilitates the interaction of the transcription factor MAFF with c-myc promoter-binding protein 1 (MBP1), leading to increased expression of the MYC gene. frontiersin.org
Additionally, 2-hydroxy-3-methylbutanoic acid is a structural analogue of gamma-hydroxybutyrate (GHB), which is a neurotransmitter and psychoactive drug. glpbio.com This structural similarity suggests a potential for this compound to interact with neurological pathways, although the specific nature and physiological relevance of such interactions require further investigation.
Biological Activities and Mechanistic Insights of R 2 Hydroxy 3 Methylbutanoic Acid
Investigation of Physiological Effects in Animal Nutrition Models
Studies in animal models have explored the role of (R)-2-hydroxy-3-methylbutanoic acid in growth and as a nutritional supplement, particularly in diets lacking sufficient valine.
Promotion of Growth and Development in Valine-Deficient Dietary Models
Research has shown that this compound can effectively promote growth in animals, such as chickens and rats, especially when their diets are deficient in the essential amino acid valine. medchemexpress.com In the body, this compound is converted into valine, which is then utilized for protein synthesis and maintaining a proper nitrogen balance, both of which are crucial for animal growth and development. medchemexpress.com The deficiency of valine in animal diets can lead to significant health issues, including weight loss, retarded growth, and a poor feed conversion ratio. nih.gov The supplementation with its α-hydroxy analogue can help mitigate these effects.
Evaluation as a Nitrogen Source Substitute in Feed
This compound has been investigated as a potential substitute for nitrogen sources in animal feed. medchemexpress.com By being converted to valine, it contributes to the body's amino acid pool, which is essential for building proteins and other nitrogen-containing compounds. medchemexpress.com This can be particularly important in optimizing feed formulations to ensure adequate nutrition while potentially managing the levels of traditional protein sources.
Interactions with Cellular Signaling Pathways
The biological effects of this compound are underpinned by its interactions with fundamental cellular signaling pathways that govern cell growth, proliferation, and gene expression.
Role of MAFF/MBP1 Interaction in Gene Regulation
The precise role of this compound in the interaction between MAF bZIP transcription factor F (MAFF) and MYC binding protein 1 (MBP1) is an area of ongoing investigation. This interaction is significant in the regulation of gene expression, and understanding how metabolites like this compound might influence it could reveal deeper mechanistic insights into its biological activities.
Comparative Biological Activity of Enantiomers and Metabolites
This compound exists as one of two stereoisomers, or enantiomers: the (R)- and (S)-forms. The spatial arrangement of atoms in these enantiomers can lead to differences in their biological activities.
Studies comparing the utilization of D- (equivalent to R) and L- (equivalent to S) α-hydroxy analogs of leucine (B10760876), isoleucine, and valine have been conducted in chicks and rats. medchemexpress.com These studies are crucial for determining which form is more biologically effective. Additionally, this compound is a metabolite found in various metabolic conditions, indicating its interaction with numerous biochemical pathways. selleckchem.com For example, it is a known metabolite in the catabolism of isoleucine. healthmatters.io The biological activities of its various metabolites are of interest to understand its complete physiological role.
Below is a table summarizing key research findings related to the biological activities of this compound.
| Area of Investigation | Key Findings | Organism/Model |
| Growth Promotion | Serves as a precursor to valine, promoting growth and protein synthesis. medchemexpress.com | Chickens and Rats medchemexpress.com |
| Nitrogen Balance | Participates in maintaining nitrogen balance, supporting overall development. medchemexpress.com | Animals medchemexpress.com |
| Valine-Deficient Diets | Shows a more pronounced beneficial effect in dietary models deficient in valine. medchemexpress.com | Animal Models medchemexpress.com |
Biological Activity of Ethyl 2-Hydroxy-3-methylbutanoate (B1261901) Metabolites
Ethyl 2-hydroxy-3-methylbutanoate is an ester found in various fruits and beverages, including wine, where it contributes to the fruity aroma. thegoodscentscompany.comoeno-one.eu This compound is the ethyl ester of 2-hydroxy-3-methylbutanoic acid. nih.gov Upon ingestion, its metabolism would logically involve hydrolysis, breaking the ester bond to yield its constituent parts: ethanol (B145695) and 2-hydroxy-3-methylbutanoic acid.
The primary biological activity of the metabolites is therefore driven by 2-hydroxy-3-methylbutanoic acid itself. This acid is a known metabolite in humans, originating from the metabolism of the essential amino acid valine. medchemexpress.comhmdb.canih.gov It participates in protein synthesis and helps maintain the body's nitrogen balance. medchemexpress.com The biological significance of ethyl 2-hydroxy-3-methylbutanoate is thus intrinsically linked to the metabolic roles of its hydrolysis product, 2-hydroxy-3-methylbutanoic acid.
Differences in Biological Activity between (R)- and (S)-forms
The biological activities of 2-hydroxy-3-methylbutanoic acid differ based on its stereochemistry, specifically whether it is in the (R)- or (S)-enantiomeric form.
(S)-2-hydroxy-3-methylbutanoic acid is recognized as a human metabolite and is utilized as a chiral building block for the synthesis of peptides. nih.govnih.gov It is the S-enantiomer of 2-hydroxy-3-methylbutyric acid. nih.gov
This compound is the R-enantiomer and has been specifically identified as a candidate biomarker for habitual alcohol intake. nih.govnih.gov
A study focusing on the related ester, ethyl 2-hydroxy-3-methylbutanoate, in wine highlighted sensory differences between the enantiomers. The (R)-form of the ester was described as having a "heavier fruity odor," while the (S)-form was characterized by "red fruits," "pineapple," and "green apple" descriptors. oeno-one.eu Although the concentrations in wine were generally below the sensory detection threshold, this demonstrates a difference in biological perception of the two chiral forms. oeno-one.eu
Exploration of this compound as a Biomarker for Alcohol Intake
Recent metabolomic studies have identified this compound as a promising biomarker for habitual alcohol consumption. nih.govresearchgate.net Research has shown a dose-response relationship between the levels of this metabolite and self-reported alcohol intake. nih.gov As an objective measure, this biomarker offers a potential advantage over subjective questionnaires, which can be prone to inaccuracies in large-scale studies. researchgate.net
Associations with Cancer Risk and Liver Disease Mortality
Elevated levels of 2-hydroxy-3-methylbutyric acid have been statistically linked to an increased risk for specific cancers and mortality from liver disease. A major study provided quantitative data on these associations, finding that a one standard deviation increase in the biomarker's levels correlated with a significantly higher risk for several conditions. nih.gov
Conversely, the same study noted that questionnaire-derived alcohol intake was not associated with hepatocellular carcinoma or pancreatic cancer in one cohort, or liver cancer in another, though it was linked to liver disease mortality. researchgate.net This highlights the potential of 2-hydroxy-3-methylbutyric acid to identify risks that may be missed by self-reported data.
Below is a table summarizing the observed associations from two major population studies: the European Prospective Investigation into Cancer and Nutrition (EPIC) and the Alpha-Tocopherol, Beta-Carotene Cancer Prevention (ATBC) Study.
| Associated Condition | Study Cohort | Odds Ratio (OR) per 1-SD Increase | 95% Confidence Interval (CI) |
|---|---|---|---|
| Hepatocellular Carcinoma (HCC) | EPIC | 2.54 | 1.51 to 4.27 |
| Pancreatic Cancer | EPIC | 1.43 | 1.03 to 1.99 |
| Liver Cancer | ATBC | 2.00 | 1.44 to 2.77 |
| Liver Disease Mortality | ATBC | 2.16 | 1.63 to 2.86 |
Potential for Advancing Population-Based Studies
The identification of 2-hydroxy-3-methylbutyric acid as a candidate biomarker for alcohol intake holds significant potential for advancing population-based research. nih.govresearchgate.net By providing an objective, quantitative measure of habitual drinking, it can help overcome the limitations of self-reported consumption data. researchgate.net This allows for a more accurate assessment of the relationship between alcohol use and the risk of developing chronic diseases, particularly cancer and liver disease. nih.gov The use of such biomarkers could refine epidemiological models and lead to a better understanding of alcohol-related pathology in large populations. nih.govresearchgate.net
Applications of R 2 Hydroxy 3 Methylbutanoic Acid in Advanced Materials and Biotechnology
Utilization as a Chiral Building Block in Complex Molecule Synthesis
Chiral α-hydroxy acids are recognized as valuable precursors in the stereoselective synthesis of complex, biologically active molecules. The defined stereochemistry at the α-carbon makes them useful starting points or auxiliaries for building intricate molecular architectures with specific three-dimensional arrangements, which is often crucial for pharmacological activity. While the (S)-enantiomer, (S)-2-hydroxy-3-methylbutanoic acid, is noted for its use as a chiral building block in peptide synthesis, specific, high-profile examples of (R)-2-hydroxy-3-methylbutanoic acid being used in the total synthesis of complex natural products or pharmaceuticals are not widely documented in readily available scientific literature. nih.gov General methods for the asymmetric synthesis of α-amino acids from α-hydroxy esters have been developed, highlighting the potential of this class of compounds as synthetic precursors. nih.gov
Pharmaceutical Synthesis and Drug Development
The demand for enantiomerically pure compounds in the pharmaceutical industry is substantial, as the biological activity of a drug is often linked to a single enantiomer. Chiral building blocks are essential for the efficient synthesis of these molecules. numberanalytics.com While chiral hydroxy acids are a key class of these building blocks, the direct application of this compound as a starting material for a specific, marketed drug is not prominently detailed in published research.
However, the compound itself, not as a building block but as an active agent, has been explored. A patent has been filed for the use of 2-hydroxy-3-methylbutyric acid in preparing medications for the prevention and/or treatment of atherosclerosis. google.com The research indicates that the compound, an endogenous metabolite, can reduce aortic plaque size and lower serum levels of triglycerides, total cholesterol, and LDL-C in mice fed a high-fat diet, suggesting a potential therapeutic role. google.com
Synthesis of Bioactive Peptides and Therapeutic Agents
Bioactive peptides are molecules with a wide range of applications, and their synthesis often requires chiral precursors to ensure the correct stereochemistry for biological function. hmdb.ca While the analogous amino acid, valine, is a common component of peptides, and the (S)-enantiomer of 2-hydroxy-3-methylbutanoic acid is explicitly noted as a building block for peptide synthesis, the specific incorporation of the (R)-enantiomer into therapeutic peptides is not a common strategy found in the literature. nih.govhmdb.ca The synthesis of complex peptide natural products with potent biological activity, such as the tubulysins, relies on a modular assembly of various amino acid and unique non-amino acid fragments, but does not typically start from this compound. nih.govresearchgate.net
Role in Flavor and Fragrance Chemistry
This compound, particularly in its esterified form, plays a notable role in the aroma profiles of various foods and fermented beverages. Its presence and concentration can significantly influence the sensory characteristics of these products.
Contribution to Aroma Volatiles in Foodstuffs and Beverages
The ethyl ester of 2-hydroxy-3-methylbutanoic acid, ethyl 2-hydroxy-3-methylbutanoate (B1261901), is a recognized aroma volatile found in a variety of products. nih.gov It has been identified in fruits such as pineapples, blueberries, and bananas, as well as in olive oil. nih.gov In the realm of alcoholic beverages, this compound and other related hydroxy acids are present in beer and are found at particularly high concentrations in Sherry wines compared to other wine types. nih.gov The presence of these compounds is often linked to the metabolic activity of yeast and bacteria during fermentation. For instance, ethyl 2-hydroxy-3-methylbutanoate has been suggested as a potential marker for the esterase activity of lactic acid bacteria in wine. nih.gov
Enantiomeric Distribution and Sensory Evaluation in Fermented Products
The chirality of flavor compounds can have a profound impact on their sensory properties. A detailed study of ethyl 2-hydroxy-3-methylbutanoate in 99 different French wines revealed a distinct enantiomeric distribution. The (R)-enantiomer was found to be predominant in both red and white wines. nih.gov The (S)-enantiomer was generally absent in young wines and only appeared in very small quantities in some aged red wines, with the highest R/S ratio of 94/6 found in a 1993 red wine. nih.gov
Sensory evaluation of the two enantiomers revealed different aroma characteristics. The (R)-enantiomer was described as having a "heavier fruity odor," while the (S)-form was characterized by "red fruits," "pineapple," and "green apple" notes. nih.gov Despite these differences, the concentrations found in the wines studied were considerably below the determined sensory detection thresholds, suggesting that neither enantiomer directly contributes to the fruity aroma of the wine. nih.gov
Enantiomeric Distribution and Sensory Thresholds of Ethyl 2-hydroxy-3-methylbutanoate in Wine
| Enantiomer | Typical Distribution in Wine | Aroma Description | Detection Threshold (Water) | Detection Threshold (Red Wine) |
|---|---|---|---|---|
| (R)-form | Predominant form in red and white wines | Heavier fruity odor | 4 µg/L | 51 mg/L |
| (S)-form | Trace amounts, mainly in aged red wines | Red fruits, pineapple, green apple | 1.5 µg/L | 21 mg/L |
Exploration in Biochemical Research and Metabolomics Studies
This compound is recognized as an endogenous human metabolite, originating from the metabolic pathways of branched-chain amino acids. google.comelsevierpure.com Its presence and concentration in biological fluids can be indicative of normal physiological processes as well as certain disease states.
The compound is a derivative of the amino acid valine, where the amino group is replaced by a hydroxyl group. elsevierpure.com It is produced by the human gut flora and is also a known metabolite of the yeast Saccharomyces cerevisiae. google.comelsevierpure.com In the field of metabolomics, 2-hydroxy-3-methylbutanoic acid has been identified as a biomarker for several inherited metabolic disorders. Elevated levels of this acid are found in the urine of patients with conditions such as maple syrup urine disease, phenylketonuria, propionic acidemia, and methylmalonic acidemia. sigmaaldrich.com
Beyond its role as a biomarker, the compound has practical applications in biochemical analysis. Due to its stable nature, it has been employed as an internal standard for the accurate quantification of other metabolites, such as ethylene (B1197577) glycol and the neurotransmitter γ-hydroxybutyrate (GHB), in whole blood samples. glpbio.com
Concentration of 2-Hydroxy-3-methylbutanoic Acid in Alcoholic Beverages
| Beverage Type | Concentration Range (µg/L) |
|---|---|
| Wine (general) | Up to 519 |
| Sherry Wines | Highest levels observed |
| Beer | Present |
| Distillates | Not found |
Studying Enzyme Activity and Protein Interactions
This compound, a chiral molecule, serves as a valuable tool for investigating the stereospecificity and activity of various enzymes. The spatial arrangement of its hydroxyl and carboxyl groups is critical for its binding and interaction with enzyme active sites. Its specific enantiomeric form allows researchers to probe the structural requirements of enzymes that metabolize or interact with branched-chain hydroxy acids.
The stereochemistry of such compounds plays a pivotal role in their biological activity, determining whether they act as a substrate, an inhibitor, or are biologically inactive in specific enzymatic systems. For instance, enzymes like lipases have demonstrated high stereoselectivity in reactions involving similar hydroxy acids, enabling the synthesis of enantiomerically pure compounds. researchgate.net This selective interaction is fundamental for developing a deeper understanding of enzyme mechanisms.
Research has shown that this compound is functionally related to the D-enantiomer of the amino acid valine. nih.gov This relationship makes it a subject of interest in studying enzymes involved in amino acid metabolism. D-amino acid oxidases and other racemases or dehydrogenases can be studied using this compound to understand their substrate specificity and catalytic action. The compound can be used to explore how enzymes differentiate between stereoisomers, providing insights into protein-ligand interactions at a molecular level.
Table 1: Enzyme Interactions with this compound and Analogs
| Enzyme Class | Type of Interaction | Research Focus |
|---|---|---|
| Dehydrogenases | Substrate/Analog | Study of metabolic pathways, substrate specificity. |
| Lipases | Substrate for Synthesis | Asymmetric hydrolysis or esterification to produce chiral compounds. researchgate.net |
| D-amino acid oxidases | Substrate/Analog | Investigation of enzyme stereospecificity and amino acid metabolism. |
| Kinases | Potential Substrate | Exploration of phosphorylation pathways involving hydroxy acids. |
Metabolite Profiling and Pathway Elucidation
This compound is a naturally occurring metabolite identified in human biofluids, and its quantification is significant for metabolite profiling and the elucidation of metabolic pathways. It is recognized as an alpha-hydroxy analogue of the amino acid valine and is involved in its metabolic pathway. medchemexpress.com The compound's presence and concentration can serve as a biomarker for various metabolic states and inborn errors of metabolism.
This hydroxy acid is a known byproduct of ketogenesis and the metabolism of branched-chain amino acids, including valine, leucine (B10760876), and isoleucine. hmdb.ca Its detection in urine has been linked to a wide array of metabolic disorders. In these conditions, the primary metabolic pathway for a particular amino acid is deficient, leading to the accumulation of upstream metabolites and their conversion into alternative products, such as hydroxy acids. hmdb.caselleckchem.com Therefore, identifying this compound helps in diagnosing these diseases and understanding the biochemical consequences of specific enzyme deficiencies. hmdb.ca
For example, in maple syrup urine disease, a defect in the branched-chain alpha-keto acid dehydrogenase complex leads to the accumulation of branched-chain amino acids and their corresponding alpha-keto and alpha-hydroxy acids. hmdb.caselleckchem.com The study of such metabolites is crucial for understanding the pathophysiology of the disease and for monitoring dietary therapy.
Table 2: Metabolic Disorders Associated with Elevated 2-Hydroxy-3-methylbutanoic Acid
| Disorder | Associated Metabolic Pathway |
|---|---|
| Maple Syrup Urine Disease | Branched-chain amino acid metabolism hmdb.caselleckchem.com |
| Phenylketonuria | Phenylalanine metabolism hmdb.caselleckchem.com |
| Propionic Acidemia | Propionyl-CoA catabolism hmdb.caselleckchem.com |
| Methylmalonic Acidemia | Methylmalonyl-CoA catabolism hmdb.caselleckchem.com |
| Isovaleric Acidemia | Leucine metabolism hmdb.caselleckchem.com |
| Tyrosinemia Type I | Tyrosine metabolism hmdb.caselleckchem.com |
| Galactosemia | Galactose metabolism hmdb.caselleckchem.com |
Potential Applications in Biodegradable Polymers
This compound holds potential as a monomer for the synthesis of novel biodegradable polymers. It belongs to the family of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by various microorganisms. nih.gov PHAs are considered environmentally friendly alternatives to conventional plastics because they can be completely broken down into water and carbon dioxide. nih.gov
The most well-known PHA is poly(3-hydroxybutyrate) (PHB). nih.gov By incorporating different hydroxy acid monomers, the properties of the resulting polymer can be tailored. For example, the copolymer poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) is produced by microorganisms when supplied with precursors like valerate. nih.gov PHBV often exhibits improved flexibility and a lower melting point compared to PHB, making it suitable for a wider range of applications.
Given that this compound is structurally similar to the monomers used for PHB and PHBV, it could be used as a substrate in microbial fermentation processes to create new biopolymers. The introduction of its branched methyl group into the polymer backbone could impart unique thermal and mechanical properties, such as altered crystallinity, degradation rate, and tensile strength. Research in this area focuses on engineering microbial pathways to efficiently convert this and other novel monomers into high-performance biodegradable plastics. nih.gov
Table 3: Comparison of Potential Polymer Properties
| Polymer | Monomer(s) | Key Potential Characteristics |
|---|---|---|
| Poly(3-hydroxybutyrate) (PHB) | 3-hydroxybutyrate | Brittle, high crystallinity, biodegradable. nih.gov |
| Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) | 3-hydroxybutyrate, 3-hydroxyvalerate | More flexible than PHB, lower melting point. nih.gov |
| Poly((R)-2-hydroxy-3-methylbutanoate) (Hypothetical) | This compound | Potentially altered mechanical strength and thermal stability due to branched side chains. |
Future Research Directions and Emerging Areas for R 2 Hydroxy 3 Methylbutanoic Acid
Unraveling Undiscovered Metabolic Pathways and Enzymatic Activities
(R)-2-hydroxy-3-methylbutanoic acid is a known human metabolite and is involved in several metabolic pathways. ebi.ac.ukhmdb.ca It has been identified as a metabolite in the urine of patients with a range of metabolic disorders, suggesting its role as a potential biomarker. selleckchem.comfoodb.ca The compound is a precursor to valine and participates in protein synthesis and nitrogen balance. medchemexpress.com Future research will likely focus on delineating its precise roles in both normal and pathological states.
Key research questions include identifying novel enzymes that metabolize this acid and characterizing their kinetics and regulation. The esterase activity of lactic acid bacteria is one such area of interest. Furthermore, its connection to the biosynthesis of valine, leucine (B10760876), isoleucine, pantothenate, and CoA suggests a deeper integration into cellular metabolism than is currently understood. genome.jp
| Metabolic Pathway Association | Organism/System | Significance/Role |
| Valine, Leucine, and Isoleucine Biosynthesis | General Metabolism | Precursor in amino acid synthesis. medchemexpress.comgenome.jp |
| Pantothenate and CoA Biosynthesis | General Metabolism | Intermediate in the synthesis of essential cofactors. genome.jp |
| Fatty Acid Metabolism | Human | Participates in lipid metabolic processes. foodb.cahmdb.ca |
| Intestinal Flora Metabolism | Human Gut Microbiota | An endogenous product of gut bacteria, influencing host health. google.com |
Advanced Biotechnological Production Methods and Metabolic Engineering
Efficient and stereoselective production of this compound is crucial for its application in research and industry. While chemical synthesis methods exist, such as the esterification of the parent acid or reduction of precursors, biotechnological routes offer a promising, sustainable alternative.
Metabolic engineering of microorganisms like Escherichia coli or yeast presents a powerful strategy for high-yield production. researchgate.net This involves introducing and optimizing heterologous pathways, such as those from the fungus Galactomyces reessii which can produce the acid from isovaleric acid. google.com A patent also describes the innovative use of recombinant organisms to produce the compound from basic feedstocks like acetone. google.com Future work will focus on refining these engineered strains, minimizing byproducts, and scaling up fermentation processes for industrial-scale production.
| Production Method | Key Enzymes/Organisms | Description |
| Biocatalysis | Galactomyces reessii | Bioconversion of isovaleric acid to the target compound. google.com |
| Enzymatic Resolution | Various Enzymes | Selective enzymatic reaction to separate the (R)-enantiomer from a racemic mixture. |
| Metabolic Engineering | Recombinant E. coli | Engineered metabolic pathways to synthesize the compound from simple carbon sources. researchgate.netgoogle.com |
| Chemical Synthesis | Chemical Catalysts | Esterification of (R)-2-hydroxy-3-methylbutyric acid or reduction of methyl 2-oxo-3-methylbutanoate. |
Further Exploration of Biological Signaling and Therapeutic Potential
The structural similarity of this compound to the neurotransmitter gamma-hydroxybutyric acid (GHB) suggests it may have neurological activity, potentially interacting with GHB and GABA-B receptors. glpbio.com This opens up avenues for research into its therapeutic potential for neurological conditions.
Recent studies have highlighted its role in other signaling pathways. As a metabolite produced by Lactobacillus paracasei, it has been shown to promote the proliferation of intestinal epithelial cells by upregulating the MYC signaling pathway. frontiersin.org This finding is particularly significant for gut health and inflammatory bowel diseases. Furthermore, research indicates it can inhibit macrophage infiltration, suggesting a therapeutic application in preventing or treating atherosclerosis. google.com
| Biological Activity | Signaling Pathway | Potential Therapeutic Application |
| Promotion of Intestinal Cell Proliferation | MYC Signaling Pathway | Gut health, inflammatory bowel disease. frontiersin.org |
| Inhibition of Macrophage Infiltration | Anti-inflammatory pathways | Atherosclerosis prevention and treatment. google.com |
| Neurotransmitter System Interaction | GHB and GABA-B Receptors (putative) | Neurological disorders. glpbio.com |
| Growth Promotion | Protein Synthesis/Nitrogen Balance | Animal nutrition and potentially human nutritional support. medchemexpress.com |
Development of Novel Chiral Materials and Polymers
The chiral nature of this compound makes it a valuable building block for the synthesis of advanced materials. tcichemicals.compurdue.edu Its primary application in this area is in the creation of biodegradable and biocompatible polymers.
It can be used to synthesize optically active, isotactic poly(D-2-hydroxy-3-methylbutanoic acid), a biodegradable polymer with specific physical properties derived from its stereoregularity. chemicalbook.com Additionally, it serves as a comonomer with L-lactic acid to produce novel polylactic acid (PLA)-based copolymers. researchgate.net The inclusion of this compound units into the polymer chain allows for the precise tuning of the material's crystallinity, thermal properties, and degradation rate, expanding the application range of these bio-based plastics. researchgate.net
| Material Type | Key Feature | Potential Application |
| Homopolymer | Poly(D-2-hydroxy-3-methylbutanoic acid) | Biodegradable, optically active, isotactic material for specialized applications. chemicalbook.com |
| Copolymer | PLA-based random copolymers | Tunable thermal and crystalline properties for advanced biomedical and packaging materials. researchgate.net |
| Chiral Intermediate | Chiral Building Block | Synthesis of complex organic molecules, pharmaceuticals, and fine chemicals. |
Integration with Systems Biology and Multi-Omics Approaches
Systems biology, through the integration of multi-omics data (genomics, transcriptomics, proteomics, and metabolomics), provides a holistic view of the role of metabolites like this compound in biological systems. kosfaj.org Metabolomics studies have already identified this compound as a potential biomarker in various contexts.
For instance, its levels have been correlated with dairy consumption and gut microbiota composition, linking it to cardiometabolic health. It has also been identified as part of a metabolite signature that can predict the progression of COVID-19 severity. The use of single-cell sequencing was instrumental in uncovering the link between this acid, the transcription factor MAFF, and the MYC signaling pathway in intestinal cells. frontiersin.org Future research will undoubtedly leverage these powerful approaches to build comprehensive models of how this compound is regulated and how it influences cellular networks, disease pathology, and host-microbiome interactions.
| Omics Approach | Research Area | Key Finding/Future Direction |
| Metabolomics | Cardiometabolic Health | Association between its serum levels, dairy intake, gut microbiota, and triglycerides. |
| Metabolomics | Infectious Disease | Identified as a biomarker for predicting severity in COVID-19 patients. |
| Single-cell Sequencing / Transcriptomics | Gut Biology | Elucidated the signaling pathway (MAFF/MBP1/MYC) through which it promotes intestinal cell proliferation. frontiersin.org |
| Integrated Multi-Omics | General Health and Disease | Building predictive models of its role in complex biological networks and its utility as a diagnostic/prognostic marker. kosfaj.org |
Q & A
Q. What are the primary synthetic routes for producing enantiomerically pure (R)-2-hydroxy-3-methylbutanoic acid?
The compound is synthesized via stereoselective methods, such as the nitrosation of D-valine followed by hydrolysis. This method retains configuration, yielding the (R)-enantiomer with high optical purity. Alternative approaches include enzymatic resolution of racemic mixtures using lipases or esterases, which selectively hydrolyze one enantiomer .
Q. How does the stereochemistry of this compound influence its role as a chiral building block?
The (R)-configuration is critical for constructing peptides and depsipeptides with defined stereochemistry. For example, it serves as a precursor in hapalosin synthesis, where the spatial arrangement of functional groups dictates binding affinity to biological targets. Chiral HPLC or polarimetry is used to verify enantiopurity post-synthesis .
Q. What analytical techniques are recommended for quantifying this compound in complex matrices like wine or biological fluids?
Gas chromatography (GC) coupled with mass spectrometry (MS) is widely used. Prior derivatization (e.g., methyl ester formation) enhances volatility. For biological samples, liquid chromatography-tandem MS (LC-MS/MS) with isotope-labeled internal standards improves sensitivity and minimizes matrix effects .
Advanced Research Questions
Q. How can conflicting data on the sensory impact of this compound in alcoholic beverages be resolved?
Concentrations in wine (up to 519 μg/L) correlate with esterification during aging, contributing to flavor. However, its absence in distillates suggests thermal degradation or volatility limits. To resolve discrepancies, controlled aging studies with spiked samples and sensory panels are recommended, alongside monitoring ester derivatives like ethyl (R)-2-hydroxy-3-methylbutanoate .
Q. What methodological challenges arise when studying the metabolic pathways of this compound in humans?
The compound is a metabolite in disorders like maple syrup urine disease and propionic acidemia. Challenges include distinguishing it from isomers (e.g., (S)-enantiomer) in urine via chiral columns and addressing low concentrations (<1 μM). Stable isotope tracing and NMR-based flux analysis are emerging solutions .
Q. How does this compound interact with microbial enzymes in natural product biosynthesis?
In actinomycetes like Kutzneria sp., it is incorporated into cyclohexadepsipeptides (e.g., kutznerides). Its hydroxyl and carboxyl groups participate in nonribosomal peptide synthetase (NRPS)-mediated ester bond formation. Mutagenesis studies of NRPS domains reveal substrate specificity for the (R)-enantiomer .
Q. What strategies optimize the enantioselective synthesis of this compound derivatives for drug discovery?
Computational tools (e.g., AI-driven retrosynthesis platforms) predict feasible routes using databases like Reaxys. One-step esterification with chiral catalysts (e.g., Jacobsen’s thiourea) achieves >90% ee. For scale-up, continuous flow reactors reduce racemization risks .
Q. Why is this compound absent in certain fermented beverages despite being a common wine component?
Its presence depends on microbial consortia and fermentation conditions. For example, Saccharomyces strains lack specific α-keto acid decarboxylases required for its biosynthesis. Metagenomic analysis of beer vs. wine microbiomes can identify species responsible for its production .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported bioactivity between (R)- and (S)-enantiomers?
The (R)-enantiomer exhibits distinct receptor binding due to spatial alignment of its hydroxyl and methyl groups. For instance, while (S)-2-hydroxy-3-methylbutanoic acid analogs act as GPR88 agonists, the (R)-form shows negligible activity. Comparative molecular docking and cellular assays (e.g., cAMP modulation) clarify stereospecific effects .
Q. What explains the variable detection of this compound in plant vs. microbial systems?
Plants produce it via branched-chain amino acid degradation (e.g., valine catabolism), whereas microbes generate it through fatty acid oxidation. Environmental stressors (e.g., pH, nutrient availability) alter pathway activation. Multi-omics (transcriptomics/metabolomics) of model organisms like Arabidopsis or E. coli can map context-dependent biosynthesis .
Q. Methodological Notes
- Chiral Separation : Use polysaccharide-based HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .
- Stereochemical Confirmation : X-ray crystallography or electronic circular dichroism (ECD) validates absolute configuration .
- Quantitative Limits : LC-MS/MS achieves detection limits of 0.1 ng/mL in serum; GC-MS requires derivatization for sub-ppm sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
